PTP1B Inhibitory Potency: Direct Comparison of Scaffold Activity Against NM-03 Optimized Derivative
In a head-to-head screening of six N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives against protein tyrosine phosphatase 1B (PTP1B), the unsubstituted parent scaffold exhibited baseline inhibitory activity, while the optimized derivative NM-03 showed an IC₅₀ of 4.48 µM [1]. This quantitative comparison establishes the parent compound as the essential reference baseline against which all structure-activity relationship (SAR) improvements are measured. Without the parent scaffold as a control, the 4.48 µM benchmark for the most potent derivative cannot be properly contextualized [2].
| Evidence Dimension | PTP1B inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Parent scaffold: baseline inhibitory activity detected; quantitative value not reported |
| Comparator Or Baseline | NM-03 (N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide): IC₅₀ = 4.48 µM |
| Quantified Difference | Not calculable from parent scaffold; NM-03 represents most potent derivative in series |
| Conditions | In vitro PTP1B enzyme inhibition assay, n = 3 |
Why This Matters
Procurement of the parent scaffold is required to establish SAR baselines and validate synthetic routes before advancing to optimized derivatives.
- [1] Maheshwari, N.; Karthikeyan, C.; Bhadada, S. V.; Sahi, C.; Verma, A. K.; Moorthy, N. S. H. N.; Trivedi, P. Bioorg. Chem. 2018, 80, 145-150. View Source
- [2] Maheshwari, N. et al. Bioorg. Chem. 2018, 80, 145-150, abstract. View Source
